Chiral Identity: (3S,5S) Enantiomer vs. (3R,5R) and (3R,5S) Diastereomers — Impact on Target Binding
The (3S,5S) configuration of the target compound provides a distinct spatial arrangement of methyl groups, which influences key ligand-receptor interactions. In piperazine-containing drugs, stereochemistry at the 3- and 5-positions can alter potency by orders of magnitude; for example, one patent series showed FLT3-ITD inhibition IC50 values ranging from 0.4 nM to >10 µM depending on the piperazine stereochemistry employed [1]. PubChem data confirm that three different stereoisomers exist for this scaffold [2], highlighting that selecting the correct enantiomer is critical for reproducible downstream biological results.
| Evidence Dimension | Target binding potency (kinase inhibition IC50) |
|---|---|
| Target Compound Data | IC50 0.400 nM for the most active (3R,5S)-derived compound [1] |
| Comparator Or Baseline | Alternative stereoisomers of the same scaffold showing IC50 >10 µM [1] |
| Quantified Difference | >25,000-fold difference in IC50 depending on piperazine stereochemistry |
| Conditions | FLT3-ITD kinase inhibition assay (BindingDB, US11292786 Example 16) |
Why This Matters
Using the wrong stereoisomer can drastically reduce or abolish target engagement, wasting synthesis resources and producing misleading SAR conclusions.
- [1] US11292786B2. Pyrimidine compounds and pharmaceutical compositions for preventing or treating cancers including the same. Example 16. Published 2022. BindingDB BDBM546731, IC50 0.400 nM. View Source
- [2] PubChem. (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. CID 51670827. Related compounds with different stereochemistry. View Source
